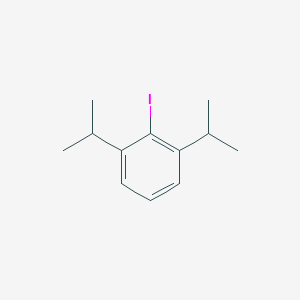

2,6-Diisopropyliodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZPYVCTLOROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432936 | |

| Record name | 2-Iodo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163704-47-0 | |

| Record name | 2-Iodo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,6-Diisopropyliodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Diisopropyliodobenzene, a key intermediate in organic synthesis. It includes detailed physicochemical properties, safety and handling information, a validated synthesis protocol, and a generalized experimental workflow, designed to support its application in research and development.

Physicochemical and Identification Properties

This compound is a sterically hindered aryl iodide. Its bulky isopropyl groups make it a valuable building block for creating complex molecular architectures where specific spatial arrangements are required. Its primary identifier is its Chemical Abstracts Service (CAS) number.

| Property | Value | Reference |

| CAS Number | 163704-47-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇I | [1][3] |

| Molecular Weight | 288.17 g/mol | [3][4] |

| Synonyms | 2-Iodo-1,3-diisopropylbenzene, 1-Iodo-2,6-diisopropylbenzene | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Data not available in cited sources | [1][2] |

| Melting Point | Data not available in cited sources | [1][2] |

| Density | Data not available in cited sources | [1][2] |

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential toxicity and irritant nature.[1] Adherence to standard laboratory safety protocols is mandatory.

| Category | Information | Reference |

| Known Hazards | The compound is considered toxic and may cause irritation.[1] Care should be taken to prevent ingestion, inhalation, or skin absorption.[1] | [1] |

| Personal Protective Equipment | Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. | |

| Storage Conditions | Store in a refrigerator at 2-8°C, protected from light.[1] | [1] |

Note: Specific GHS hazard classifications and precautionary statements for this compound were not available in the consulted resources.

Synthesis Protocol: Sandmeyer-type Reaction

The following is a detailed protocol for the synthesis of this compound from 2,6-diisopropylaniline.[5] This method involves a diazotization reaction followed by iodination.

3.1. Materials and Reagents

-

2,6-diisopropylaniline (7.09 g, 40 mmol)

-

Concentrated Hydrochloric Acid (18 mL)

-

Deionized Water (54 mL + 16 mL + 6 mL)

-

Sodium Nitrite (NaNO₂) (2.76 g, 40 mmol)

-

Potassium Iodide (KI) (6.64 g, 40 mmol)

-

Hexane

-

Aqueous Sodium Nitrite solution

-

Saturated Saline solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

3.2. Experimental Procedure

-

Diazotization: A solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) in a mixture of water (54 mL) and concentrated hydrochloric acid (18 mL) is prepared in a flask suitable for cooling.[5]

-

The mixture is cooled in an ice bath with sufficient stirring. A solution of sodium nitrite (2.76 g, 40 mmol) in 16 mL of water is added dropwise to the cooled mixture.[5]

-

Following the addition, the resulting mixture is stirred for an additional 10 minutes in the ice bath to ensure complete formation of the diazonium salt.[5]

-

Iodination: A solution of potassium iodide (6.64 g, 40 mmol) in 6 mL of water is added to the diazonium salt mixture.[5]

-

The reaction is stirred for 4 hours at room temperature, then heated to reflux for 1 hour to complete the substitution.[5]

3.3. Workup and Purification

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with hexane.[5]

-

The organic extract is washed sequentially with an aqueous sodium nitrite solution and then with a saturated saline solution.[5]

-

The washed organic layer is dried over anhydrous magnesium sulfate.[5]

-

The solvent is removed by evaporation under reduced pressure.[5]

-

The resulting residue is purified by column chromatography on silica gel, eluting with hexane, to yield the final product, this compound, as an oil (5.09 g).[5]

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in the pharmaceutical, pesticide, and dye industries.[1] Its sterically hindered nature makes it a valuable substrate in cross-coupling reactions and for the synthesis of other functionalized aromatic compounds where control of regioselectivity is critical.[1]

The following diagram illustrates a generalized workflow for a metal-catalyzed cross-coupling reaction, a common application for this compound.

Caption: Generalized workflow for a cross-coupling reaction.

This workflow highlights the key stages from reactants to the final purified product, representing a typical synthetic application for this compound in modern organic chemistry.

References

Synthesis of 2,6-Diisopropyliodobenzene from 2,6-Diisopropylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diisopropyliodobenzene from 2,6-diisopropylaniline. This transformation is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The core of this process lies in the Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2]

The synthesis involves two primary stages: the diazotization of 2,6-diisopropylaniline, followed by the introduction of iodine using an iodide salt. This guide presents a detailed experimental protocol, quantitative data from a representative synthesis, and visualizations of the reaction pathway and experimental workflow to aid in the understanding and replication of this important chemical transformation.

Reaction Pathway: The Sandmeyer Reaction

The conversion of 2,6-diisopropylaniline to this compound is achieved through a Sandmeyer-type reaction. The first step is the diazotization of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3][] The resulting aryldiazonium salt is a versatile intermediate.[5] For the introduction of iodine, the diazonium salt is treated with a source of iodide ions, such as potassium iodide.[6][7] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination proceeds without it.[5][6] The overall reaction is an example of a radical-nucleophilic aromatic substitution.[1][2]

References

2,6-Diisopropyliodobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-diisopropyliodobenzene, a key intermediate in organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a foundational dataset for its use in experimental design and chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇I | [1][2] |

| Molecular Weight | 288.17 g/mol | [2] |

| CAS Number | 163704-47-0 | [1][2] |

| Synonyms | 2-Iodo-1,3-diisopropylbenzene, 2-iodo-1,3-di(propan-2-yl)benzene | [1][2] |

Synthesis and Experimental Workflow

While specific, detailed experimental protocols for novel applications are often proprietary, the synthesis of this compound and its subsequent use as a chemical intermediate follows established organic chemistry principles. A generalized workflow for its synthesis and utilization in cross-coupling reactions is outlined below.

Caption: Generalized workflow for the synthesis and application of this compound.

Disclaimer: This is a generalized representation. Specific reagents, conditions, and purification methods will vary depending on the target molecule and reaction scale. Researchers should consult peer-reviewed literature for detailed experimental protocols relevant to their specific application. The safe handling of all chemical reagents in a controlled laboratory environment is paramount.

References

physical and chemical properties of 2,6-Diisopropyliodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropyliodobenzene is a sterically hindered organoiodine compound that serves as a valuable building block in organic synthesis. Its unique structural features, characterized by the presence of two bulky isopropyl groups flanking the iodine atom, impart distinct reactivity and make it a crucial intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and common chemical transformations. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a strong odor.[1] While some of its physical properties are not widely reported in the literature, estimations can be made based on related compounds.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 163704-47-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇I | [1][3] |

| Molecular Weight | 288.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Strong | [1] |

Quantitative Physical Data

| Property | Value | Source(s) and Notes |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | ~1.171 g/mL at 25 °C (estimated) | Estimated based on the density of 1-bromo-2,6-diisopropylbenzene. |

| Solubility | Soluble in common organic solvents such as hexane, ethyl acetate, and dichloromethane. | Inferred from its nonpolar structure and purification protocols. |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved from 2,6-diisopropylaniline via a Sandmeyer-type reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,6-diisopropylaniline.

Experimental Protocol:

-

Diazotization: In a flask, dissolve 2,6-diisopropylaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 10 minutes in the cold.

-

Iodination: In a separate flask, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.

-

Stir the mixture for several hours at room temperature, followed by refluxing for a period to ensure complete reaction.

-

Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent such as hexane.

-

Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a nonpolar eluent like hexane to yield the pure product as an oil.

Purification of Aryl Iodides

General purification of aryl iodides, including this compound, can be achieved through several methods.

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude aryl iodide in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aryl iodide.

Chemical Reactivity and Applications

This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the isopropyl groups can influence its reactivity, often requiring specific catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, and perform an aqueous workup by extracting with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine).[2]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.[2]

-

Reaction: Stir the reaction at room temperature or with gentle heating.[2]

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and perform an aqueous workup.

-

Purification: Purify the crude product by flash column chromatography.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) in an oven-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) to the flask.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Work-up and Purification: After the reaction is complete, cool to room temperature, quench the reaction, and perform an extractive work-up. Purify the product by column chromatography.

Analysis and Characterization

Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectroscopic characteristics based on its structure and general principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of each isopropyl group and a septet for the methine proton of each isopropyl group. The aromatic protons will appear as a multiplet in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl groups. In the aromatic region, signals for the four different types of aromatic carbons are expected. The carbon atom attached to the iodine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the aromatic ring and the isopropyl groups.

-

C=C stretching vibrations of the aromatic ring.

-

C-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.17 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns will likely involve the loss of isopropyl groups and other characteristic fragments.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is described as being toxic and a potential irritant.[1] Standard safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a sterically hindered aryl iodide with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While some of its physical properties are not well-documented, its synthesis and reactivity are well-established. This guide provides a foundational understanding of this important chemical, offering detailed protocols and insights that are valuable for researchers and professionals in the chemical and pharmaceutical sciences. The provided experimental procedures serve as a starting point, and optimization may be necessary for specific applications.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,6-Diisopropyliodobenzene

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-diisopropyliodobenzene. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | t | 1H | Ar-H (H4) |

| ~7.0 - 7.2 | d | 2H | Ar-H (H3, H5) |

| ~3.0 - 3.2 | sept | 2H | CH(CH₃)₂ |

| ~1.2 - 1.3 | d | 12H | CH(CH ₃)₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~150 - 152 | C-I (C1) |

| ~148 - 150 | C-CH (C2, C6) |

| ~128 - 130 | CH (C4) |

| ~124 - 126 | CH (C3, C5) |

| ~34 - 36 | C H(CH₃)₂ |

| ~23 - 25 | CH(C H₃)₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C stretch |

| ~1380, ~1365 | Medium | Isopropyl C-H bend (gem-dimethyl) |

| ~750 | Strong | C-H out-of-plane bend (1,2,3-trisubstituted) |

| Below 600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 288 | High | [M]⁺ (Molecular Ion) |

| 273 | Medium | [M - CH₃]⁺ |

| 161 | High | [M - I]⁺ |

| 119 | Medium | [M - I - C₃H₆]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound has been reported and is outlined below.[1]

Reaction Scheme:

Procedure:

-

In a suitable reaction vessel, dissolve 7.09 g (40 mmol) of 2,6-diisopropylaniline in a mixture of 54 ml of water and 18 ml of concentrated hydrochloric acid.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the resulting mixture for an additional 10 minutes.

-

To this mixture, add a solution of 6.64 g (40 mmol) of potassium iodide in 6 ml of water.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Following the stirring period, heat the mixture to reflux for 1 hour.

-

After cooling to room temperature, extract the reaction mixture with hexane.

-

Wash the organic extract sequentially with an aqueous solution of sodium thiosulfate and then with a saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with hexane, to obtain this compound as an oil.[1]

Visualization of Spectroscopic Correlations

The following diagram illustrates the logical relationship between the structure of this compound and its key predicted spectroscopic features.

References

Structural Analysis of 2,6-Diisopropyliodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2,6-diisopropyliodobenzene (CAS No. 163704-47-0), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational chemical principles with spectral data from analogous compounds to present a predictive but thorough structural characterization. This guide also outlines a detailed experimental protocol for its synthesis via the direct iodination of 1,3-diisopropylbenzene. The information herein is intended to support research and development activities by providing a robust framework for the identification and utilization of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its sterically hindered structure, with two isopropyl groups flanking the iodine atom, significantly influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 163704-47-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇I | [1][2][3] |

| Molecular Weight | 288.17 g/mol | [2][3] |

| IUPAC Name | 2-iodo-1,3-di(propan-2-yl)benzene | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Spectroscopic and Chromatographic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit three distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | t | 1H | Ar-H (H4) |

| ~ 7.0 - 7.2 | d | 2H | Ar-H (H3, H5) |

| ~ 3.0 - 3.2 | sept | 2H | -CH (CH₃)₂ |

| ~ 1.2 - 1.3 | d | 12H | -CH(CH₃ )₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted based on the known shifts for 1,3-diisopropylbenzene, with adjustments for the iodine substituent.[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | C -I (C2, C6) |

| ~ 128 - 130 | Ar-C H (C4) |

| ~ 124 - 126 | Ar-C H (C3, C5) |

| ~ 100 - 105 | Ar-C -I (C1) |

| ~ 34 - 36 | -C H(CH₃)₂ |

| ~ 23 - 25 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 1385 - 1365 | Medium | C-H Bend (Isopropyl) |

| 900 - 675 | Strong | Aromatic C-H Out-of-plane Bend |

| ~ 550 | Medium | C-I Stretch |

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of an isopropyl group and subsequent rearrangement of the aromatic ring, analogous to the fragmentation of 2,6-dimethyliodobenzene.[4]

| m/z | Relative Intensity | Assignment |

| 288 | High | [M]⁺ |

| 245 | High | [M - C₃H₇]⁺ |

| 118 | Medium | [M - I]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the iodination of arenes using iodic acid, which is suitable for sterically hindered substrates.[7]

Reaction:

C₆H₄(CH(CH₃)₂)₂ + HIO₃ + H₂SO₄ → IC₆H₃(CH(CH₃)₂)₂ + H₂O

Materials:

-

1,3-Diisopropylbenzene

-

Iodic acid (HIO₃)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (95%)

-

Sodium sulfite (Na₂SO₃)

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).

-

Add 1,3-diisopropylbenzene (20 mmol) to the stirred mixture.

-

Cool the flask in an ice-water bath to approximately 5°C.

-

Slowly add concentrated sulfuric acid (10 mL, approx. 0.2 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture in the ice-water bath for 1 hour.

-

Remove the ice bath and continue stirring at room temperature for 1 hour.

-

Heat the reaction mixture to 45-50°C and stir for 2 hours. For optimal yield, the mixture can be left to stir overnight at room temperature.[7]

-

Pour the final reaction mixture into 100 g of ice-water containing dissolved sodium sulfite (5 g) to reduce any excess iodine species.

-

Extract the oily product with chloroform (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.

Visualizations

Synthesis and Characterization Workflow

References

- 1. Cas 163704-47-0,this compound | lookchem [lookchem.com]

- 2. This compound | 163704-47-0 [chemicalbook.com]

- 3. 2-Iodo-1,3-diisopropylbenzene | C12H17I | CID 9925960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 163704-47-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Bulky Aryl Iodides: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered aryl iodides, aromatic compounds where the iodine atom is flanked by bulky substituents, have emerged as indispensable building blocks in modern organic synthesis. Their unique reactivity and structural properties make them crucial precursors for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The introduction of sterically demanding groups around the reactive C-I bond poses significant synthetic challenges, which have spurred the development of innovative methodologies. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for accessing these valuable compounds, with a focus on their application in cross-coupling reactions.

Historical Perspective and Key Discoveries

The journey to effectively synthesize and utilize sterically hindered aryl iodides is intertwined with the broader history of aromatic chemistry. Early methods for iodination often proved inadequate for substrates bearing bulky ortho-substituents, leading to low yields or undesired side reactions. A historical overview reveals a progressive development of more robust and selective synthetic tools.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided an early route to aryl halides from aryl diazonium salts. While a cornerstone of aromatic chemistry, its application to sterically hindered anilines can be challenging, often requiring carefully optimized conditions to achieve satisfactory yields.

Direct electrophilic iodination of arenes is another fundamental approach. However, the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring, and steric hindrance can significantly impede the reaction at the desired position. The development of more potent iodinating agents and catalytic systems has been crucial in overcoming these limitations.

A significant breakthrough in the synthesis of aryl iodides from other aryl halides was the advent of the aromatic Finkelstein reaction . While the classic Finkelstein reaction was known for alkyl halides, its application to aromatic systems was not straightforward. The development of copper- and nickel-catalyzed methods, particularly the work from the Buchwald group on copper(I)-catalyzed halogen exchange using diamine ligands, provided a mild and general route to aryl iodides from the more readily available aryl bromides and chlorides.[1][2][3][4][5][6] This transformation has proven particularly valuable for the synthesis of sterically hindered aryl iodides.

The rise of palladium-catalyzed cross-coupling reactions in the late 20th century, particularly the Buchwald-Hartwig amination and the Ullmann condensation , created a surge in demand for functionalized aryl halides, including sterically hindered variants. The seminal contributions of Stephen Buchwald and John Hartwig in the 1990s revolutionized the formation of carbon-nitrogen bonds, and their work highlighted the critical role of ligand design in enabling the coupling of sterically demanding substrates.[7][8][9][10][11][12][13][14] The development of bulky, electron-rich phosphine ligands was a watershed moment, allowing for the efficient coupling of previously unreactive sterically hindered aryl halides.[7][8][9][10][11][13][14][15]

Synthetic Methodologies

The synthesis of sterically hindered aryl iodides can be broadly categorized into three main strategies: iodination of a pre-existing aromatic ring, modification of a precursor containing an iodine atom, and functionalization of an aromatic amine.

Electrophilic Iodination of Sterically Hindered Arenes

Direct iodination of arenes bearing bulky substituents can be achieved using various iodinating agents. The choice of reagent and reaction conditions is critical to overcome the steric hindrance and achieve the desired regioselectivity.

Table 1: Electrophilic Iodination of Hindered Arenes

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| 1,3,5-Tri-tert-butylbenzene | I₂, HIO₃, H₂SO₄ | 2,4,6-Tri-tert-butyl-1-iodobenzene | - | [16] |

| Phenol | I₂, aq. NaOH | 2-Iodophenol and 4-Iodophenol | - | [17] |

| 2,6-Di-tert-butylphenol | I₂, Morpholine | 2,6-Di-tert-butyl-4-iodophenol | - | [17] |

| Phenols | Thallium(I) acetate, I₂ | ortho-Iodophenols | - | [18] |

Note: Specific yield data for some historical or general procedures is not always available in the cited abstracts.

The Sandmeyer Reaction of Hindered Anilines

The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom via a diazonium salt intermediate derived from an aromatic amine. This method is particularly useful when the corresponding aniline is readily available.

Table 2: Sandmeyer Reaction for the Synthesis of Hindered Aryl Iodides

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| 2,6-Diisopropylaniline | 1. NaNO₂, HCl, H₂O, 0°C; 2. KI, H₂O, rt then reflux | 2,6-Diisopropylphenyl iodide | ~44 | [19] |

| General Aryl Amines | NaNO₂, H₂SO₄, H₂O; then NaI, Et₂O | Aryl Iodide | 70 (for a specific example) | [19] |

The Aromatic Finkelstein Reaction

The copper-catalyzed Finkelstein reaction has emerged as a powerful tool for the synthesis of aryl iodides from aryl bromides. This method is often mild and tolerates a wide range of functional groups.

Table 3: Copper-Catalyzed Aromatic Finkelstein Reaction

| Substrate (Aryl Bromide) | Catalyst/Ligand | Conditions | Product (Aryl Iodide) | Conversion (%) | Reference |

| Various Aryl Bromides | 5 mol% CuI, 10 mol% 1,2- or 1,3-diamine | NaI, dioxane, 110°C | Corresponding Aryl Iodide | ~99 | [1][2][3][4] |

| Various Bromo-substrates | Cu(I) or Cu(II), Diethylenetriamine | NaI | Corresponding Aryl Iodide | High | [20] |

Applications in Cross-Coupling Reactions

Sterically hindered aryl iodides are highly valued for their superior reactivity in a variety of cross-coupling reactions compared to their bromide and chloride counterparts. The weaker C-I bond facilitates oxidative addition, a key step in many catalytic cycles.

The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O, C-N, and C-S bonds. While traditional Ullmann conditions are often harsh, modern protocols with specialized ligands have enabled the coupling of sterically hindered substrates.[1][21][22][23][24][25][26][27]

The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The development of bulky, electron-rich phosphine ligands has been instrumental in extending the scope of this reaction to include sterically congested aryl iodides and amines.[7][10][11][12][13][14]

Table 4: Cross-Coupling Reactions of Sterically Hindered Aryl Iodides

| Aryl Iodide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| ortho-Substituted Aryl Iodides | Sterically Hindered Phenols | CuI, Picolinic acid | Diaryl Ethers | Good to Excellent | [1] |

| Sterically Hindered Aryl Iodides | Sulfenamides | CuI | S-Aryl Sulfenamides | High | [21] |

| Sterically Hindered Aryl Iodides | Amines | Pd-based catalysts with bulky phosphine ligands | Arylamines | High | [7][10][11][12][13][14] |

Experimental Protocols

Synthesis of 2,6-Diisopropylphenyl Iodide via Sandmeyer Reaction[19]

Materials:

-

2,6-Diisopropylaniline (7.09 g, 40 mmol)

-

Concentrated Hydrochloric Acid (18 mL)

-

Water (54 mL + 16 mL + 6 mL)

-

Sodium Nitrite (2.76 g, 40 mmol)

-

Potassium Iodide (6.64 g, 40 mmol)

-

Hexane

-

Aqueous Sodium Thiosulfate

-

Saturated Saline Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel

Procedure:

-

In a suitable flask, dissolve 2,6-diisopropylaniline (7.09 g, 40 mmol) in a mixture of water (54 mL) and concentrated hydrochloric acid (18 mL).

-

Cool the mixture in an ice bath with sufficient stirring.

-

Slowly add a solution of sodium nitrite (2.76 g, 40 mmol) in water (16 mL) dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 10 minutes at the same temperature.

-

To this solution, add a solution of potassium iodide (6.64 g, 40 mmol) in water (6 mL).

-

Remove the ice bath and stir the reaction mixture for 4 hours at room temperature.

-

Heat the mixture to reflux for 1 hour.

-

After cooling to room temperature, extract the reaction mixture with hexane.

-

Wash the organic extract sequentially with aqueous sodium thiosulfate solution and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with hexane, to afford 2,6-diisopropylphenyl iodide as an oil (5.09 g, 44% yield).

Visualizations

Synthetic Pathways to Sterically Hindered Aryl Iodides

Caption: Key synthetic strategies for the preparation of sterically hindered aryl iodides.

Catalytic Cycle of the Copper-Catalyzed Aromatic Finkelstein Reaction

Caption: A proposed catalytic cycle for the copper-catalyzed aromatic Finkelstein reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

The synthesis and application of sterically hindered aryl iodides represent a significant area of advancement in organic chemistry. The historical challenges associated with their preparation have been largely overcome through the development of powerful synthetic methods, including modern iterations of the Sandmeyer and Finkelstein reactions, and the advent of sophisticated catalyst systems for cross-coupling reactions. The ability to introduce bulky substituents with control over regioselectivity has opened new avenues for the design and synthesis of complex molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of these important building blocks is essential for continued innovation.

References

- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Item - Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the BuchwaldâHartwig Amination and SuzukiâMiyaura Reaction - American Chemical Society - Figshare [acs.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 17. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 18. prepchem.com [prepchem.com]

- 19. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]

- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pure.rug.nl [pure.rug.nl]

- 25. Ullmann Reaction [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-1,3-diisopropylbenzene: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the key characteristics of 2-Iodo-1,3-diisopropylbenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly in the realm of organic synthesis and medicinal chemistry.

Core Chemical and Physical Properties

2-Iodo-1,3-diisopropylbenzene, also known as 2,6-diisopropyliodobenzene, is an organic compound with the chemical formula C₁₂H₁₇I.[1] It is characterized as a colorless to pale yellow liquid.[2] This substituted iodobenzene is a valuable reagent in organic chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[2] The presence of the bulky diisopropyl groups ortho to the iodine atom imparts unique steric and electronic properties to the molecule, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of 2-Iodo-1,3-diisopropylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇I | [1][2] |

| Molecular Weight | 288.17 g/mol | [1] |

| CAS Number | 163704-47-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

| Density | N/A | [2] |

| Refractive Index | N/A | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2][3] |

Table 2: Physical Properties of 1,3-Diisopropylbenzene (for comparison)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [4] |

| Molecular Weight | 162.27 g/mol | |

| CAS Number | 99-62-7 | [4] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -63 °C | [4] |

| Boiling Point | 203 °C | [4] |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index | n20/D 1.488 |

Spectroscopic Data

Detailed experimental spectra for 2-Iodo-1,3-diisopropylbenzene are not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

Table 3: Expected Spectroscopic Data for 2-Iodo-1,3-diisopropylbenzene

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl group protons (a septet for the CH and a doublet for the CH₃ groups). The chemical shifts of the aromatic protons would be influenced by the iodine and isopropyl substituents. |

| ¹³C NMR | Resonances for the aromatic carbons (with the carbon bearing the iodine showing a characteristic downfield shift) and the isopropyl group carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (288.17 g/mol ). Fragmentation patterns would likely show the loss of an iodine atom and isopropyl groups. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as a C-I stretching vibration at lower wavenumbers. |

Synthesis of 2-Iodo-1,3-diisopropylbenzene

A common and effective method for the synthesis of 2-Iodo-1,3-diisopropylbenzene is via the diazotization of 2,6-diisopropylaniline followed by a Sandmeyer-type reaction with potassium iodide.[5]

Experimental Protocol: Synthesis from 2,6-Diisopropylaniline

Materials:

-

2,6-diisopropylaniline (40 mmol, 7.09 g)

-

Concentrated hydrochloric acid (18 ml)

-

Deionized water

-

Sodium nitrite (40 mmol, 2.76 g)

-

Potassium iodide (40 mmol, 6.64 g)

-

Hexane

-

Aqueous sodium nitrite solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 7.09 g (40 mmol) of 2,6-diisopropylaniline in a mixture of 54 ml of water and 18 ml of concentrated hydrochloric acid.

-

Cool the solution in an ice bath with constant stirring.

-

Slowly add a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water dropwise to the cooled aniline solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the resulting mixture for an additional 10 minutes in the ice bath to ensure complete diazotization.

-

In a separate beaker, dissolve 6.64 g (40 mmol) of potassium iodide in 6 ml of water.

-

Add the potassium iodide solution to the diazonium salt mixture.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Following the room temperature stirring, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and extract the product with hexane.

-

Wash the organic extract sequentially with an aqueous sodium nitrite solution and a saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with hexane, to yield this compound as an oil.[5]

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diisopropyliodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2,6-diisopropyliodobenzene in various palladium-catalyzed cross-coupling reactions. The sterically hindered nature of this compound presents unique challenges and opportunities in organic synthesis, making the careful selection of reaction conditions paramount for successful transformations. This document outlines key methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering valuable guidance for the synthesis of complex, sterically encumbered molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For sterically hindered substrates such as this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the steric hindrance and achieve high yields.

Quantitative Data for Suzuki-Miyaura Coupling of Related Sterically Hindered Substrates

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 76 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 72 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 68 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 62 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 65 |

Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure is adapted from the coupling of related sterically hindered aryl triflates and can be optimized for this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, producing substituted alkynes. The steric hindrance of this compound can be overcome with appropriate catalyst and reaction conditions.

Quantitative Data for Sonogashira Coupling of a Related Aryl Iodide

The following table provides data for the Sonogashira coupling of 3-iodoaniline with 2-methylbut-3-yn-2-ol, which can be used as a reference for optimizing the reaction with this compound.[2]

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁(NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | 58 |

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure that can be adapted for the Sonogashira coupling of this compound.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or triethylamine)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base.

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 100 °C).

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the organic phase with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For sterically hindered aryl halides like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good reactivity.

Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Halides

While a specific data table for this compound is not provided, the following table shows representative yields for the amination of various aryl halides with secondary amines using a Pd(OAc)₂/RuPhos catalytic system, which is effective for challenging substrates.[3]

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromonaphthalene | Diphenylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 98 |

| 2 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 95 |

| 3 | 2-Chlorotoluene | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 92 |

| 4 | 4-Chloroanisole | Di-n-butylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of this compound.[3]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., RuPhos, XPhos, or other biarylphosphine ligands, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. For sterically hindered substrates, higher temperatures and specific ligand systems may be required.

Quantitative Data for Heck Reaction of Aryl Halides with Alkenes

Specific quantitative data for the Heck reaction of this compound is limited. The following table provides representative data for the Heck reaction of various aryl iodides and bromides with alkenes, which can be a useful reference.[4]

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (5) | K₃PO₄ | EtOH | 100 | 85 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (5) | K₃PO₄ | EtOH | 100 | 92 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ (10) | K₃PO₄ | EtOH | 100 | 78 |

| 4 | 4-Iodotoluene | 1-Octene | Pd(OAc)₂ (10) | K₃PO₄ | EtOH | 100 | 65 |

Experimental Protocol: Heck Reaction

This general protocol can be adapted for the Heck reaction of this compound.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.1 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

-

Ligand (e.g., PPh₃ or other phosphine ligands, optional)

-

Base (e.g., K₂CO₃, Et₃N, or K₃PO₄)

-

Solvent (e.g., DMF, NMP, or DMA)

-

Sealed reaction vessel

Procedure:

-

To a sealable reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.

-

Add the alkene and the solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).

-

Stir the reaction for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography.

References

- 1. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2,6-Diisopropyliodobenzene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-diisopropyliodobenzene as a versatile building block in the preparation of pharmaceutical intermediates. This document details its application in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. Due to the sterically hindered nature of the 2,6-diisopropylphenyl moiety, specialized protocols are often required to achieve high yields and purity. Such sterically demanding scaffolds are crucial in modern drug design to modulate pharmacokinetic and pharmacodynamic properties.

Application Note 1: Synthesis of Sterically Hindered Biaryl Intermediates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In pharmaceutical synthesis, it is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in a vast array of therapeutic agents. The use of this compound allows for the introduction of a bulky, lipophilic group that can enhance metabolic stability or modulate receptor binding. The protocol below is a representative method for the coupling of this compound with an arylboronic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic 2,6-diisopropyl-substituted biaryl intermediate.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting reagent. |

| Arylboronic Acid | 1.2 - 1.5 mmol | Typically used in slight excess to ensure complete consumption of the aryl iodide. |

| Catalyst System | ||

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands are crucial for coupling with sterically hindered substrates. |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 mmol) | Aqueous solutions of inorganic bases are commonly used. |

| Solvent | Toluene/H₂O (e.g., 5:1 v/v) or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic solvent systems are effective for this reaction. |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the steric hindrance. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Outcome | ||

| Expected Yield | 75 - 95% | Yields are highly dependent on the specific coupling partners and optimization of reaction conditions. |

| Purity | >95% after purification | Purification is typically achieved by flash column chromatography. |

Experimental Protocol: Synthesis of 2-(2,6-diisopropylphenyl)-naphthalene (A Representative Biaryl Intermediate)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-naphthaleneboronic acid.

Materials:

-

This compound (1.0 mmol, 288 mg)

-

2-Naphthaleneboronic acid (1.2 mmol, 206 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 12.3 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

Toluene (5 mL)

-

Deionized water (1 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound, 2-naphthaleneboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Note 2: Synthesis of Sterically Hindered N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is extensively used in the synthesis of pharmaceutical compounds containing arylamine moieties. The coupling of this compound with primary or secondary amines allows for the synthesis of highly hindered N-aryl amines, which can be key intermediates in drug development. The steric bulk of the 2,6-diisopropylphenyl group often necessitates the use of specialized ligands and optimized reaction conditions.

Quantitative Data Summary

The following table outlines typical reaction parameters for the Buchwald-Hartwig amination of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting reagent. |

| Amine (Primary or Secondary) | 1.1 - 1.3 mmol | A slight excess of the amine is generally used. |

| Catalyst System | ||

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common pre-catalysts for this transformation. |

| Ligand | RuPhos, BrettPhos, or XPhos (2-5 mol%) | The choice of ligand is critical for achieving high yields with sterically demanding substrates. |

| Base | Sodium tert-butoxide (NaOtBu) or LHMDS (1.2 - 1.5 mmol) | A strong, non-nucleophilic base is required. |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary. |

| Reaction Conditions | ||

| Temperature | 90 - 120 °C | Higher temperatures are often needed for these challenging couplings. |

| Reaction Time | 12 - 36 hours | Reactions should be monitored for completion. |

| Outcome | ||

| Expected Yield | 60 - 90% | Yields can vary significantly based on the amine coupling partner. |

| Purity | >95% after purification | Purification is typically achieved by flash column chromatography or crystallization. |

Experimental Protocol: Synthesis of N-benzyl-2,6-diisopropylaniline (A Representative N-Aryl Amine Intermediate)

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with benzylamine.

Materials:

-

This compound (1.0 mmol, 288 mg)

-

Benzylamine (1.1 mmol, 118 mg, 0.12 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 5 minutes.

-

Add this compound, followed by benzylamine, and the remaining anhydrous toluene (3 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional diethyl ether (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired N-aryl amine.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Application Note and Protocol: Formation of 2,6-Diisopropylphenylmagnesium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of Grignard reagents from sterically hindered aryl halides, such as 2,6-diisopropyliodobenzene, presents unique challenges due to the steric bulk surrounding the reaction center. This steric hindrance can significantly slow down the rate of reaction and lead to lower yields compared to unhindered analogues.[1] This document provides a detailed protocol for the synthesis of 2,6-diisopropylphenylmagnesium iodide, a valuable intermediate for introducing the bulky 2,6-diisopropylphenyl group in organic synthesis. The protocol includes standard and enhanced ("Turbo-Grignard") methods, troubleshooting tips, and a summary of reaction parameters.

Reaction Overview: The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound.[2] The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which is preferred for less reactive halides due to its superior solvating properties.[1][3]

Chemical Equation:

Experimental Protocols

Protocol 1: Standard Grignard Reagent Formation

This protocol outlines the standard procedure for the formation of 2,6-diisopropylphenylmagnesium iodide. Strict adherence to anhydrous conditions is critical for success.[4][5]

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a single crystal for activation)

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Heating mantle

-

Syringes and needles

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the round-bottom flask. Add a single crystal of iodine.[2] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight bubbling or a change in color.

-

Reaction Progression: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4] Slow addition is crucial to control the exotherm and minimize side reactions.[1]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 2-4 hours to ensure complete consumption of the starting material. The formation of a cloudy grey or brown solution is indicative of Grignard reagent formation.

Protocol 2: "Turbo-Grignard" Reagent Formation with Lithium Chloride

For challenging substrates like this compound, the addition of lithium chloride (LiCl) can dramatically improve reaction rates and yields.[1] LiCl breaks down polymeric Grignard reagent aggregates into more reactive monomeric species, creating a "Turbo-Grignard" reagent.[1][6]

Materials and Reagents:

-

All materials from Protocol 1

-

Anhydrous Lithium Chloride (LiCl)

Procedure:

-

Glassware and Magnesium Setup: Follow steps 1 and 2 from Protocol 1.

-

Addition of LiCl: Add anhydrous LiCl (1.0-1.2 equivalents) to the flask containing the activated magnesium turnings.

-

Solvent and Substrate Addition: Follow steps 3 through 7 from Protocol 1. The presence of LiCl often allows the reaction to proceed more readily at lower temperatures and may result in a shorter overall reaction time.[6]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the formation of 2,6-diisopropylphenylmagnesium iodide. Yields are highly dependent on the quality of reagents and adherence to anhydrous technique.

| Parameter | Standard Protocol | "Turbo-Grignard" Protocol | Reference |

| Mg (equivalents) | 1.2 - 1.5 | 1.2 - 1.5 | [6] |

| LiCl (equivalents) | N/A | 1.0 - 1.2 | [1][6] |

| Solvent | Anhydrous THF | Anhydrous THF | [1] |

| Temperature | Room Temp to Reflux (~66 °C) | Room Temp to Reflux (~66 °C) | [4] |

| Reaction Time | 2 - 8 hours | 1 - 4 hours | [7] |

| Expected Yield | Low to Moderate (30-60%) | Moderate to High (60-90%) | [1] |

Troubleshooting

-

Reaction Fails to Initiate:

-

Low Yield:

-

Cause: Presence of moisture, leading to quenching of the Grignard reagent.[4] Formation of side products like Wurtz coupling products.[1]

-

Solution: Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under a positive pressure of an inert gas. Slow addition of the aryl iodide can minimize coupling side reactions.[1] Consider switching to the "Turbo-Grignard" protocol.[1]

-

Visualizations

The following diagram illustrates the generalized experimental workflow for the preparation of the Grignard reagent.

References

The Role of 2,6-Diisopropyliodobenzene in the Synthesis of Active Pesticide Ingredients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diisopropyliodobenzene serves as a crucial starting material in the synthesis of key intermediates for active pesticide ingredients. Its primary role is as a precursor to 2,6-diisopropylaniline, a vital building block in the production of several commercially important pesticides, notably the thiourea-based insecticide and acaricide, Diafenthiuron. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Diafenthiuron, commencing with the conversion of this compound to 2,6-diisopropylaniline, followed by the subsequent transformations to the final active ingredient.

Introduction

The development of effective and selective pesticides is paramount for global food security and crop protection. The synthesis of these complex organic molecules often relies on the availability of specific, highly functionalized intermediates. This compound is one such intermediate, the utility of which is primarily realized through its conversion to 2,6-diisopropylaniline. The sterically hindered nature of the 2,6-diisopropyl substitution pattern in this aniline derivative is a key structural feature that imparts desired properties in the final pesticide molecules. This note outlines the synthetic pathway from this compound to the active ingredient Diafenthiuron, providing detailed experimental procedures and quantitative data for each key transformation.

Synthetic Pathway Overview

The overall synthetic route from this compound to Diafenthiuron can be conceptualized as a two-part process:

-

Synthesis of the Key Intermediate: Conversion of this compound to 2,6-diisopropylaniline.

-

Synthesis of the Active Ingredient: A multi-step synthesis of Diafenthiuron starting from 2,6-diisopropylaniline.

The following diagram illustrates the overall synthetic pathway:

Caption: Overall synthetic pathway from this compound to Diafenthiuron.

Part 1: Synthesis of 2,6-Diisopropylaniline from this compound

Experimental Protocol 1: Buchwald-Hartwig Amination (General Procedure)

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., NaOtBu, K₂CO₃).

-

Reagent Addition: Add this compound to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Amine Source: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the ammonia source. If using gaseous ammonia, it can be bubbled through the reaction mixture. Alternatively, a surrogate such as lithium bis(trimethylsilyl)amide can be used.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-